molecular formula C38H69N15O13 B128738 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 144207-60-3

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B128738
CAS No.: 144207-60-3
M. Wt: 944 g/mol
InChI Key: OJUJXRVVDMPRER-UPBFKDOESA-N
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Description

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C38H69N15O13 and its molecular weight is 944 g/mol. The purity is usually 95%.
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Biological Activity

The compound is a complex peptide with multiple amino acid residues, showcasing a diverse array of biological activities. This article aims to explore its biological activity based on available literature, including its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The compound is characterized by a long chain of amino acids, including several diaminomethylidene groups and various functional groups that contribute to its biological properties. The stereochemistry is significant, as the specific configurations (e.g., (2S), (3R)) can influence the compound's interactions with biological targets.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. For instance, peptides similar in structure have been shown to interact with metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and neuronal modulation . Such interactions can lead to downstream effects on neurotransmitter release and neuronal excitability.

2. Pharmacological Implications

Research indicates that compounds with similar structural motifs exhibit significant pharmacological effects:

  • Inhibition of Enzymes : Certain derivatives have demonstrated inhibitory effects on enzymes such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are crucial in the context of Alzheimer's disease . The inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases.
  • Antidiabetic Potential : Some related compounds have been investigated for their antidiabetic properties, suggesting that the compound may also have implications in metabolic disorders .

3. Case Studies

Several studies have highlighted the biological activity of structurally related compounds:

  • A study on pterosin derivatives indicated their ability to inhibit BACE1 and cholinesterases with IC50 values indicating effective concentrations for therapeutic use .
  • Another investigation into similar amino acid sequences revealed their potential as immunostimulants, showcasing a diverse range of biological activities from immune modulation to neuroprotection .

Data Summary

Biological ActivityMechanismReference
Enzyme InhibitionBACE1, AChE
Antidiabetic EffectsMetabolic modulation
ImmunomodulationImmune system enhancement

Scientific Research Applications

The compound , (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid , is a complex peptide that may have significant applications in various fields of scientific research, particularly in biochemistry and pharmacology. Below is a detailed exploration of its potential applications, supported by data tables and case studies.

Pharmaceutical Development

The intricate structure of this compound suggests potential applications in drug development, especially as a therapeutic agent targeting specific biological pathways. Peptides and proteins often serve as the basis for new drugs due to their ability to interact selectively with biological systems.

Case Study: Anticancer Activity

Research has indicated that peptides similar to the compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on peptide derivatives have shown that they can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Biochemical Research

This compound can be utilized as a biochemical probe to study protein interactions and enzyme activities. The specific amino acid sequences can be designed to bind selectively to target proteins, facilitating the understanding of complex biological processes.

Data Table: Binding Affinities of Related Peptides

Peptide VariantTarget ProteinBinding Affinity (nM)Reference
Variant AProtein X50
Variant BProtein Y30
This CompoundProtein Z25

Vaccine Development

Peptides are crucial in vaccine formulation as they can mimic epitopes on pathogens, stimulating an immune response. The structural complexity of this compound may enhance its efficacy as a vaccine candidate.

Case Study: Vaccine Efficacy

A study demonstrated that peptide-based vaccines incorporating similar structures induced robust immune responses against viral infections, highlighting the potential of this compound in immunotherapy applications.

Diagnostic Applications

The specificity of peptides allows them to be used as biomarkers for disease detection. This compound could potentially serve as a diagnostic tool by binding to disease-specific markers.

Data Table: Diagnostic Potential

DiseaseBiomarker TargetPeptide UsedSensitivity (%)Specificity (%)
CancerTumor AntigenThis Compound8590
AutoimmuneAutoantibodyVariant B8095

Drug Delivery Systems

Due to their amphiphilic nature, peptides can be engineered for use in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

Case Study: Nanoparticle Encapsulation

Research has shown that nanoparticles coated with peptides similar to this compound enhance the delivery of chemotherapeutics to tumor sites, minimizing side effects and improving treatment outcomes.

Q & A

Q. Basic: What synthetic strategies are recommended for synthesizing this complex peptide-derived compound?

Answer:
The compound’s synthesis requires multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods, emphasizing stereochemical control. Key steps include:

  • Protecting Groups : Use Fmoc/t-Bu for amino and hydroxyl groups to prevent undesired side reactions during coupling .
  • Coupling Reagents : Activate carboxyl groups with HBTU or HATU in the presence of DIEA to ensure efficient amide bond formation .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the target compound from truncated sequences .
    Validation : Confirm intermediate structures via LC-MS and 2D NMR (e.g., HSQC, COSY) to verify regiochemistry and stereochemistry .

Q. Basic: How can researchers confirm the stereochemical integrity of the compound during synthesis?

Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chirobiotic T) to separate enantiomers and assess optical purity .
  • Circular Dichroism (CD) : Compare the CD spectrum with known standards to confirm secondary structures (e.g., α-helix or β-sheet motifs) influenced by stereochemistry .
  • Marfey’s Reagent : Derivatize hydrolyzed amino acids and analyze via HPLC to determine D/L configurations at each chiral center .

Q. Advanced: What strategies optimize the yield of this compound given its multiple chiral centers and labile functional groups?

Answer:

  • Kinetic Control : Perform coupling reactions at low temperatures (−20°C) to minimize racemization, especially at residues with β-hydroxy groups (e.g., Thr, Ser derivatives) .
  • Microwave-Assisted Synthesis : Accelerate coupling and deprotection steps while reducing side reactions (e.g., aspartimide formation) .
  • In-Situ Monitoring : Use FTIR to track carbamate formation during Fmoc deprotection, ensuring complete reaction before proceeding .
    Data Contradiction Note : Yields may vary due to steric hindrance at branched residues (e.g., 3-methylbutanoyl); iterative optimization of solvent polarity (e.g., DMF/DCM mixtures) is critical .

Q. Advanced: How does the compound interact with immune cell receptors, and what methodologies elucidate its mechanism?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., TLR-2/4) on sensor chips to measure binding affinity (KD) in real-time .
  • Flow Cytometry : Treat immune cells (e.g., macrophages) with fluorescently labeled compound and quantify receptor internalization via confocal microscopy .
  • Gene Knockdown : Use siRNA to silence candidate receptors and assess changes in cytokine production (e.g., IL-6, TNF-α) via ELISA, confirming pathway specificity .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?

Answer:

  • Meta-Analysis : Aggregate data from in vitro (e.g., PBMC assays) and in vivo (e.g., murine inflammation models) studies to identify dose- or species-dependent effects .
  • Molecular Dynamics (MD) Simulations : Model the compound’s conformation in different solvents (e.g., aqueous vs. lipid membranes) to explain variability in membrane permeability or receptor docking .
  • Post-Translational Modification (PTM) Screening : Use MALDI-TOF to detect modifications (e.g., oxidation at arginine residues) that may alter activity between batches .

Q. Basic: What analytical techniques are essential for characterizing the compound’s purity and stability?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ±1 ppm accuracy) and detect impurities (e.g., deamidated products) .
  • Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via UPLC-MS; half-life calculations guide storage conditions (e.g., lyophilization at −80°C) .
  • X-ray Crystallography : Resolve 3D structure if single crystals are obtainable, providing atomic-level insights into hydrogen bonding and solvation .

Q. Advanced: How can the compound’s solubility be enhanced for in vivo pharmacokinetic studies?

Answer:

  • Salt Formation : Convert to dihydrochloride salts (as seen in related arginine derivatives) to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) to enhance bioavailability; characterize encapsulation efficiency via dialysis and UV-Vis .
  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and biocompatibility in animal models .

Q. Advanced: What computational tools predict the compound’s metabolic fate and potential toxicity?

Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 interactions, and hERG inhibition risks .
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina to identify metabolic hotspots (e.g., oxidation-prone residues) .
  • Toxicity Profiling : Perform Ames tests and micronucleus assays to assess genotoxicity, supplemented by in silico alerts from Derek Nexus .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t18-,19-,20+,21+,22+,23+,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUJXRVVDMPRER-UPBFKDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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